molecular formula C19H38O2 B12649945 8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- CAS No. 71566-68-2

8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)-

Cat. No.: B12649945
CAS No.: 71566-68-2
M. Wt: 298.5 g/mol
InChI Key: CBKICWXFWKPHNL-JHTBKMLMSA-N
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Description

8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- is an organic compound with the molecular formula C19H38O2 It is a derivative of hexadecene, featuring a dimethoxy group and a methyl substitution at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- typically involves the reaction of hexadecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dimethoxy derivative. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial methods may incorporate automated monitoring and control systems to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The dimethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- involves its interaction with specific molecular targets and pathways. The dimethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting their properties and behavior.

Comparison with Similar Compounds

Similar Compounds

    8-Hexadecen-1-ol, 14-methyl-, (8Z)-: This compound is similar in structure but lacks the dimethoxy groups.

    Hexadecane: A simpler hydrocarbon with no functional groups.

    1,1-Dimethoxyhexadecane: Similar but without the methyl substitution.

Uniqueness

8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- is unique due to its combination of a double bond, dimethoxy groups, and a methyl substitution. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

71566-68-2

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

(E,14R)-1,1-dimethoxy-14-methylhexadec-8-ene

InChI

InChI=1S/C19H38O2/c1-5-18(2)16-14-12-10-8-6-7-9-11-13-15-17-19(20-3)21-4/h6,8,18-19H,5,7,9-17H2,1-4H3/b8-6+/t18-/m1/s1

InChI Key

CBKICWXFWKPHNL-JHTBKMLMSA-N

Isomeric SMILES

CC[C@@H](C)CCCC/C=C/CCCCCCC(OC)OC

Canonical SMILES

CCC(C)CCCCC=CCCCCCCC(OC)OC

Origin of Product

United States

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